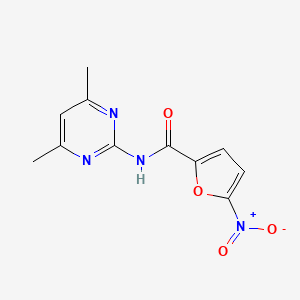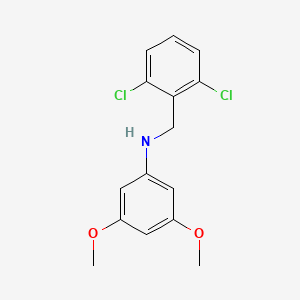
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TPOXX, is a small molecule antiviral drug that was approved by the United States Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. Smallpox is a highly contagious and often fatal viral disease that has been eradicated globally, but there is a concern that the virus could be used as a bioterrorism agent. TPOXX is a promising treatment option for smallpox due to its potent antiviral activity and favorable safety profile.
作用机制
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide acts by inhibiting the activity of the viral protein F13, which is essential for the maturation and release of the smallpox virus from infected cells. By blocking this process, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide prevents the spread of the virus to other cells and tissues, and reduces the severity of the infection.
Biochemical and Physiological Effects
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to be well-tolerated in clinical trials, with a favorable safety profile. The drug is rapidly absorbed and eliminated from the body, and does not accumulate in tissues or organs. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has no significant effects on the immune system or other physiological processes, and does not interfere with the normal function of cells or tissues.
实验室实验的优点和局限性
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide is a valuable tool for studying the biology and pathogenesis of smallpox and other orthopoxviruses in the laboratory. The drug can be used to inhibit viral replication and to study the effects of viral infection on cells and tissues. However, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for handling the drug.
未来方向
There are several future directions for research on N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide and its applications in the prevention and treatment of smallpox and other orthopoxviruses. These include:
1. Optimization of the synthesis and formulation of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide to improve its efficacy, safety, and cost-effectiveness.
2. Development of new antiviral drugs that target different stages of the viral life cycle, and that can be used in combination with N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide to enhance its antiviral activity.
3. Evaluation of the activity of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide against other viral diseases, such as Ebola, Marburg, and Lassa fever.
4. Investigation of the mechanisms of resistance to N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide and the development of strategies to overcome resistance.
5. Development of new diagnostic tools for the rapid and accurate diagnosis of smallpox and other orthopoxviruses, and the monitoring of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide treatment efficacy.
In conclusion, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide is a promising antiviral drug that has been approved for the treatment of smallpox. The drug has shown potent antiviral activity and a favorable safety profile in preclinical and clinical trials. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on the drug and its applications in the prevention and treatment of viral diseases.
合成方法
The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 2,2,6,6-tetramethyl-4-piperidinol with 2,3,5-trimethylphenyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then reacted with N-(2-chloroacetyl)aminoacetic acid to form N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide. The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been optimized to improve the yield and purity of the final product.
科学研究应用
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its antiviral activity against smallpox. The drug has been shown to inhibit the replication of the smallpox virus in vitro and in vivo, and to reduce the severity and mortality of smallpox infection in animal models. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been evaluated for its activity against other orthopoxviruses, such as monkeypox and cowpox, and has shown promising results.
属性
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-13-8-14(2)15(3)17(9-13)24-12-18(23)21-16-10-19(4,5)22-20(6,7)11-16/h8-9,16,22H,10-12H2,1-7H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJNOJWKKCSXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
![4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B5834745.png)